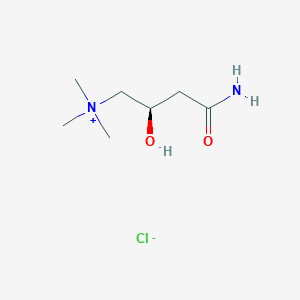
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Carnitinamide chloride is a chemical compound that belongs to the class of carnitine derivatives Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids in living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-carnitinamide chloride typically involves the reaction of ®-carnitine with an appropriate amide-forming reagent. One common method is the reaction of ®-carnitine with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then reacted with an amine to produce ®-carnitinamide chloride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-carnitinamide chloride may involve large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity ®-carnitinamide chloride.
Chemical Reactions Analysis
Types of Reactions
®-Carnitinamide chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives with different oxidation states.
Reduction: Reduction reactions can convert ®-carnitinamide chloride to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, such as carnitine esters, carnitine amides, and carnitine alcohols
Scientific Research Applications
®-Carnitinamide chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other carnitine derivatives.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.
Medicine: ®-Carnitinamide chloride is investigated for its potential therapeutic applications, including its use as a supplement for enhancing fatty acid metabolism and as a treatment for metabolic disorders.
Industry: The compound is used in the production of dietary supplements and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ®-carnitinamide chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific transport proteins and enzymes, facilitating the conversion of fatty acids into energy. The molecular targets include carnitine acyltransferases and carnitine transporters, which are essential for the proper functioning of the fatty acid metabolism pathway .
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated form of carnitine with enhanced bioavailability and potential neuroprotective effects.
Propionyl-L-carnitine: A derivative of carnitine with potential cardiovascular benefits.
Uniqueness
®-Carnitinamide chloride is unique due to its specific amide structure, which may confer distinct biochemical properties compared to other carnitine derivatives
Properties
Molecular Formula |
C7H17ClN2O2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m1./s1 |
InChI Key |
MVOVUKIZAZCBRK-FYZOBXCZSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)N)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


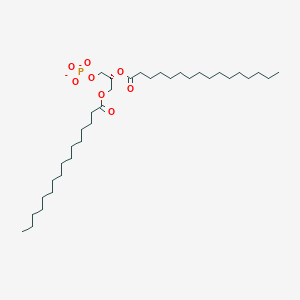
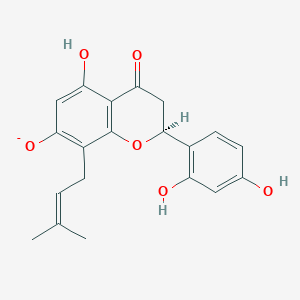

![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)






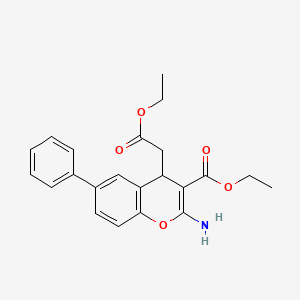
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
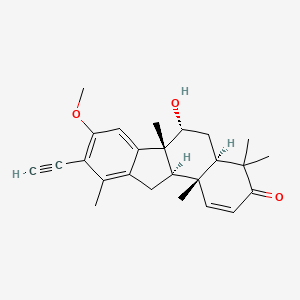
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
